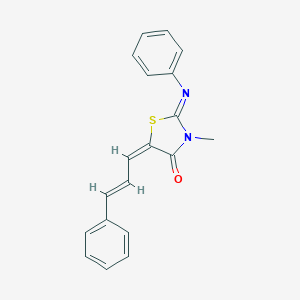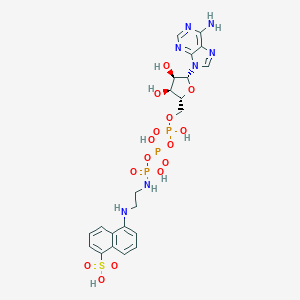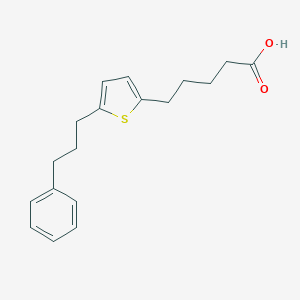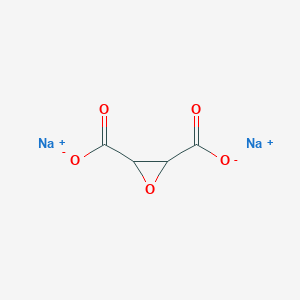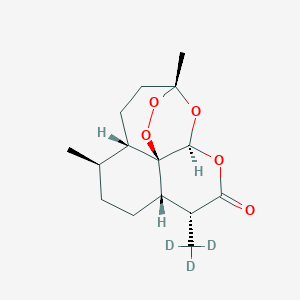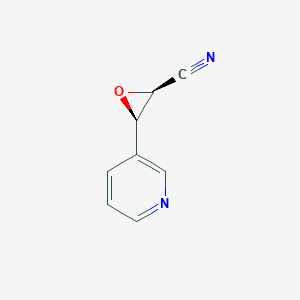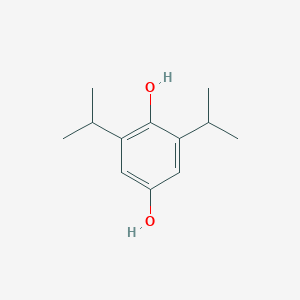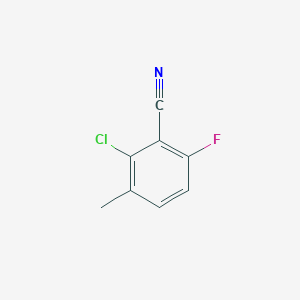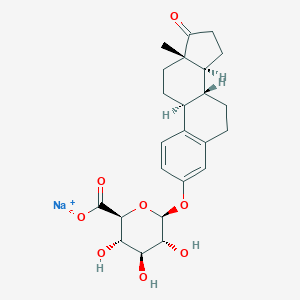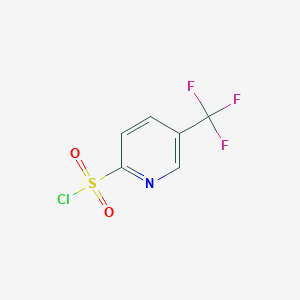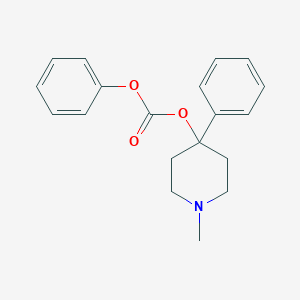
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neuroprotective agent, MPP+, and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CPP is not fully understood, but it is believed to be related to its ability to cross the blood-brain barrier and interact with neuronal membranes. CPP has been shown to modulate the activity of ion channels and transporters, which can affect neuronal excitability and neurotransmitter release.
Effets Biochimiques Et Physiologiques
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. CPP has also been shown to modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in lab experiments is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the study of neurological diseases and drug delivery systems. CPP is also relatively stable and can be easily synthesized in high yield and purity.
One of the main limitations of using CPP in lab experiments is its potential toxicity. Although CPP has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, CPP can be expensive to synthesize, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on CPP. One area of research is the development of new drug delivery systems using CPP as a carrier. CPP has been shown to be effective in delivering a range of drugs to the central nervous system, and further research could lead to the development of new therapies for neurological diseases.
Another area of research is the study of the biochemical and physiological effects of CPP. Although CPP has been shown to have a range of effects on neurons and neurotransmitters, its mechanism of action is not fully understood. Further research could lead to a better understanding of how CPP interacts with neuronal membranes and modulates neurotransmitter activity.
Conclusion:
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to cross the blood-brain barrier and modulate neuronal activity makes it an attractive candidate for the study of neurological diseases and drug delivery systems. Although there are limitations to its use in lab experiments, further research on CPP could lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis method for CPP involves the reaction of MPP+ with phenyl chloroformate and 4-piperidinol. The resulting compound is then treated with carbonic acid to yield CPP. This method has been optimized for high yield and purity and has been used in several studies to produce CPP for research purposes.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a neuroprotective agent. CPP has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors in the development of neurodegenerative diseases such as Parkinson's and Alzheimer's.
CPP has also been studied for its potential use in drug delivery systems. Its ability to cross the blood-brain barrier makes it an attractive candidate for the delivery of drugs to the central nervous system. CPP has been used as a carrier for a range of drugs, including anticancer agents and peptides.
Propriétés
Numéro CAS |
101418-15-9 |
|---|---|
Nom du produit |
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester |
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(1-methyl-4-phenylpiperidin-4-yl) phenyl carbonate |
InChI |
InChI=1S/C19H21NO3/c1-20-14-12-19(13-15-20,16-8-4-2-5-9-16)23-18(21)22-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clé InChI |
JAWVTCCRYNKTAD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
SMILES canonique |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Autres numéros CAS |
101418-15-9 |
Synonymes |
(1-methyl-4-phenyl-4-piperidyl) phenyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



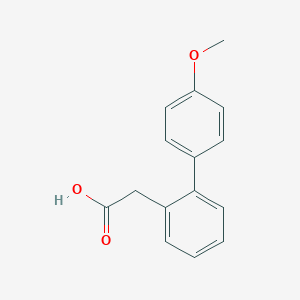
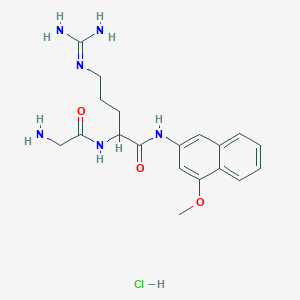
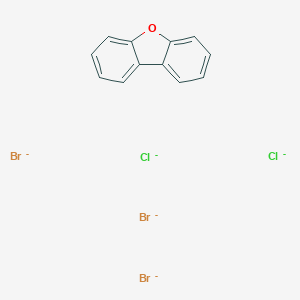
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
